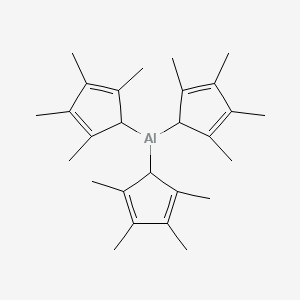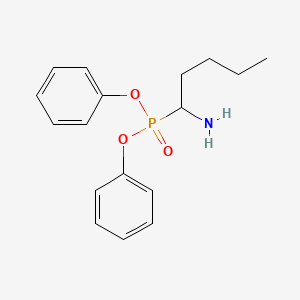
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-YL)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane: is a chemical compound with the molecular formula C27H39Al It is an organoaluminum compound, which means it contains aluminum bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane typically involves the reaction of aluminum trichloride with 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring and temperature control systems, and ensuring a continuous supply of inert gas to maintain an oxygen-free environment. The purification of the product may involve techniques such as distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or other aluminum-containing compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands, such as halides or alkyl groups, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions may produce new organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: In chemistry, Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is used as a precursor for the synthesis of other organoaluminum compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structure and reactivity may make it a candidate for research in these fields. For example, it could be explored for its potential use in drug delivery systems or as a component in biomedical materials.
Industry: In industry, the compound may be used in the production of advanced materials, such as polymers or composites. Its reactivity with other compounds can be harnessed to create materials with specific properties, such as increased strength or thermal stability.
Mécanisme D'action
The mechanism of action of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane involves its ability to donate and accept electrons through its aluminum center. This allows it to participate in various chemical reactions, such as catalysis or ligand exchange. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the interaction of the aluminum center with other molecules or ions.
Comparaison Avec Des Composés Similaires
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: This compound is similar in structure but contains silicon instead of aluminum.
Tetramethylcyclopentadienyltrimethylsilane: Another similar compound with silicon, used in different applications.
Uniqueness: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is unique due to its aluminum center, which imparts different reactivity and properties compared to its silicon-containing counterparts. This makes it valuable for specific applications where aluminum’s properties are advantageous, such as in catalysis or material synthesis.
Propriétés
| 163122-76-7 | |
Formule moléculaire |
C27H39Al |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane |
InChI |
InChI=1S/3C9H13.Al/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
Clé InChI |
WCCSTGMJUHEVOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C1[Al](C2C(=C(C(=C2C)C)C)C)C3C(=C(C(=C3C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14263461.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)

